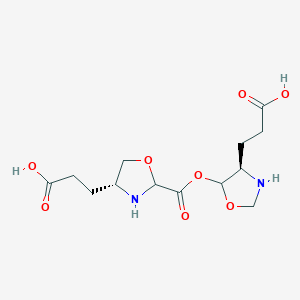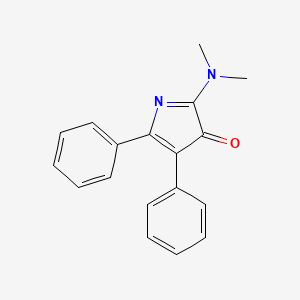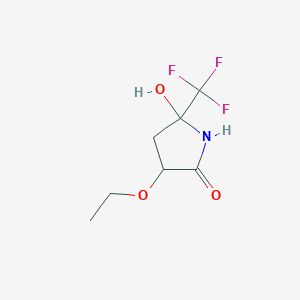
3-Ethoxy-5-hydroxy-5-(trifluoromethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-5-hydroxy-5-(trifluoromethyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with ethoxy, hydroxy, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-hydroxy-5-(trifluoromethyl)pyrrolidin-2-one typically involves the formation of the pyrrolidinone ring followed by the introduction of the ethoxy, hydroxy, and trifluoromethyl substituents. One common approach is to start with a suitable pyrrolidinone precursor and perform sequential functionalization reactions. For example, the ethoxy group can be introduced via an ethylation reaction, while the hydroxy group can be added through hydroxylation. The trifluoromethyl group can be introduced using trifluoromethylation reagents under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-5-hydroxy-5-(trifluoromethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under oxidative conditions.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group.
Substitution: The ethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or trifluoromethyl iodide (CF3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-5-hydroxy-5-(trifluoromethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-5-hydroxy-5-(trifluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, the compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-5-(trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl group and hydroxy functionality but differs in its overall structure and reactivity.
Pyrrolidine-2,5-dione derivatives: These compounds have a similar pyrrolidinone core but may lack the specific substituents found in 3-Ethoxy-5-hydroxy-5-(trifluoromethyl)pyrrolidin-2-one.
Uniqueness
This compound is unique due to its combination of ethoxy, hydroxy, and trifluoromethyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H10F3NO3 |
|---|---|
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
3-ethoxy-5-hydroxy-5-(trifluoromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H10F3NO3/c1-2-14-4-3-6(13,7(8,9)10)11-5(4)12/h4,13H,2-3H2,1H3,(H,11,12) |
InChI-Schlüssel |
ZUHVLAMNMFMKLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CC(NC1=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


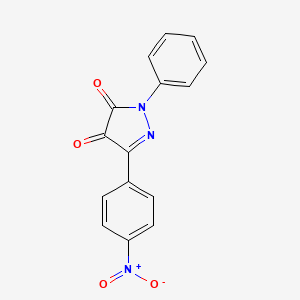
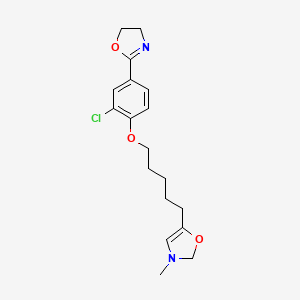
![1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15208755.png)
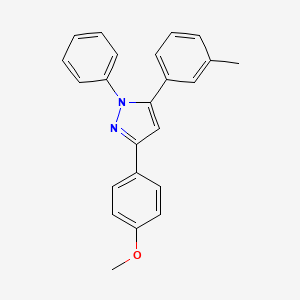
![4-Methoxy-6-methyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B15208763.png)
![2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15208768.png)

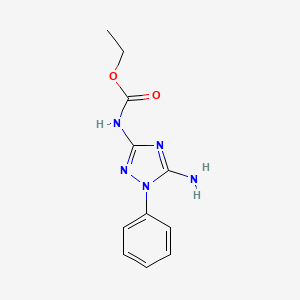
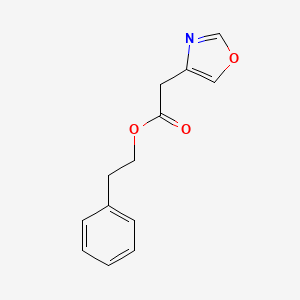
![3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B15208801.png)

